molecular formula C23H44O4 B1679715 1,2-Propanediol didecanoate CAS No. 53824-77-4

1,2-Propanediol didecanoate

Cat. No. B1679715
CAS RN: 53824-77-4
M. Wt: 384.6 g/mol
InChI Key: NFIHXTUNNGIYRF-NRFANRHFSA-N
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Description

1,2-Propanediol, also known as Propylene glycol, is a viscous, colorless liquid, which is nearly odorless but possesses a faintly sweet taste . Its chemical formula is CH3CH(OH)CH2OH . As it contains two alcohol groups, it is classed as a diol . It is miscible with a broad range of solvents, including water, acetone, and chloroform .


Synthesis Analysis

The production of 1,2-propanediol is a significant challenge for the chemical industry due to the increasing demand for this versatile product and the pro-ecological regulatory actions . The traditional method of producing this compound through the hydrolysis of petroleum-derived 1,2-epoxypropane (propylene oxide) is energy intensive . Sustainable routes based on renewable raw materials are becoming more attractive . This includes alternative pathways, such as glycerol hydrogenolysis and biotechnological methods .


Molecular Structure Analysis

The molecular formula of 1,2-Propanediol is C3H8O2 . Its average mass is 76.094 Da and its monoisotopic mass is 76.052429 Da .


Chemical Reactions Analysis

The reaction involves the dehydration of 1,2-propanediol into propionaldehyde, which occurs in the presence of acid active sites, and a second step of oxidation of the aldehyde to the carboxylic acid .


Physical And Chemical Properties Analysis

1,2-Propanediol is miscible with water and many other polar solvents, resins, dyes, or essential oils . It is generally recognized as safe for use in food or cosmetics . The World Health Organization (WHO) has established that the acceptable daily intake of 1,2-propanediol as a food additive should not exceed more than 25 mg/kg body weight .

Safety And Hazards

When handling 1,2-Propanediol, it is advised to use personal protective equipment as required, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing . In case of accidental ingestion or inhalation, immediate medical attention may be required .

Future Directions

With the development of various strategies based on metabolic engineering, a series of obstacles are expected to be overcome . This includes the use of different micro-organisms for 1,2-propanediol biosynthesis and microbial production pathways . Biobased 1,2-propanediol produced from renewable alternative raw materials has great potential to replace traditional petroleum-derived 1,2-propanediol with substantial environmental and economic benefits .

properties

IUPAC Name

2-decanoyloxypropyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H44O4/c1-4-6-8-10-12-14-16-18-22(24)26-20-21(3)27-23(25)19-17-15-13-11-9-7-5-2/h21H,4-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIHXTUNNGIYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40866364
Record name 1,2-Propanediol didecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40866364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Propanediol didecanoate

CAS RN

53824-77-4
Record name Propylene glycol dicaprate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53824-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Propylene glycol dicaprate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanoic acid, 1,1'-(1-methyl-1,2-ethanediyl) ester
Source EPA Chemicals under the TSCA
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Record name 1,2-Propanediol didecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40866364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propylene didecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.450
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PROPYLENE GLYCOL DICAPRATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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